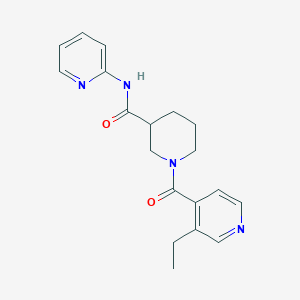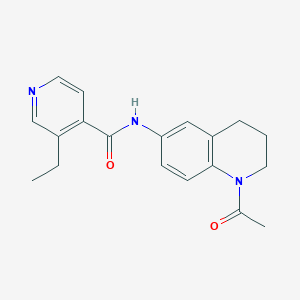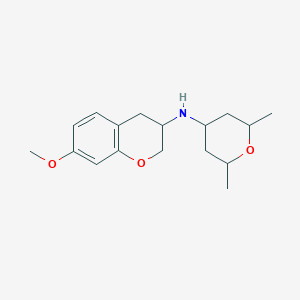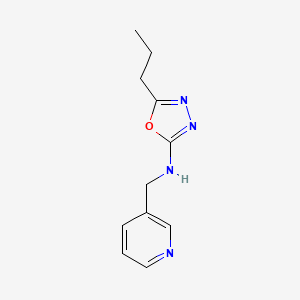
5-butyl-N-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-butyl-N-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 5-butyl-N-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-amine is not fully understood. However, studies have suggested that it may exert its antibacterial and antifungal effects by inhibiting the growth and proliferation of microorganisms. Its anticancer properties may be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can affect various biochemical and physiological processes. It has been shown to inhibit the activity of certain enzymes, such as tyrosinase and acetylcholinesterase. It has also been found to have antioxidant properties and can scavenge free radicals.
Advantages and Limitations for Lab Experiments
One advantage of using 5-butyl-N-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-amine in lab experiments is its versatility. It can be used in various assays to study its different properties. However, its limitations include its low solubility in water, which can make it challenging to use in aqueous environments.
Future Directions
There are several future directions for the study of 5-butyl-N-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-amine. One area of interest is its potential use as a fluorescent probe in bioimaging. Further studies are needed to explore its fluorescence properties and its ability to label specific biomolecules. Another area of research is its potential use as a ligand in catalysis. Studies are needed to investigate its catalytic activity and its ability to form stable complexes with metal ions. Additionally, further studies are needed to explore its potential applications in drug development and as a therapeutic agent.
Synthesis Methods
The synthesis of 5-butyl-N-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-amine involves the reaction of butylamine, thiophene-2-carboxaldehyde, and 1,3,4-oxadiazole-2-thiol in the presence of a catalyst such as triethylamine. The resulting product is purified using column chromatography to obtain the final compound.
Scientific Research Applications
5-butyl-N-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-amine has shown potential applications in various fields of scientific research. It has been studied for its antibacterial, antifungal, and anticancer properties. It has also been explored for its potential use as a fluorescent probe in bioimaging and as a ligand in catalysis.
properties
IUPAC Name |
5-butyl-N-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3OS/c1-2-3-6-10-13-14-11(15-10)12-8-9-5-4-7-16-9/h4-5,7H,2-3,6,8H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUCXBVWKWOYNTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(O1)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-(2-Methoxyethoxy)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B7641433.png)
![2-phenyl-4-[(E)-2-pyrimidin-4-ylethenyl]-1,3-oxazole](/img/structure/B7641444.png)


![2-[4-Chloro-2-[(1-methylpyrrolidin-3-yl)sulfamoyl]phenoxy]acetamide](/img/structure/B7641459.png)

![[1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidin-3-yl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B7641471.png)
![[4-(2-Ethoxyethyl)piperidin-1-yl]-(3-ethylpyridin-4-yl)methanone](/img/structure/B7641477.png)
![1-[[4-[(1,2,3,5,6,7,8,8a-Octahydroindolizin-7-ylamino)methyl]phenyl]methyl]piperidin-4-ol](/img/structure/B7641478.png)

![3-[(1-Cyclopentylpyrazole-3-carbonyl)amino]-3-(2-methylphenyl)propanoic acid](/img/structure/B7641487.png)

![1-[1-(3-Fluoropropyl)piperidin-4-yl]pyrrolidine-2-carboxamide](/img/structure/B7641500.png)
